molecular formula C17H18ClNO B2582810 2-Chloro-N-(cyclobutylmethyl)-N-(naphthalen-2-YL)acetamide CAS No. 1397197-00-0

2-Chloro-N-(cyclobutylmethyl)-N-(naphthalen-2-YL)acetamide

Cat. No.: B2582810
CAS No.: 1397197-00-0
M. Wt: 287.79
InChI Key: CEYVEPQFMGCKKU-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclobutylmethyl)-N-(naphthalen-2-YL)acetamide is an organic compound that features a chloroacetamide group attached to a cyclobutylmethyl and naphthalen-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-(naphthalen-2-YL)acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(cyclobutylmethyl)-N-(naphthalen-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclobutylmethyl)-N-(naphthalen-2-YL)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-N-(cyclobutylmethyl)-N-(naphthalen-2-YL)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-N-(naphthalen-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(cyclopropylmethyl)-N-(naphthalen-2-YL)acetamide
  • 2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-2-YL)acetamide
  • 2-Chloro-N-(cyclopentylmethyl)-N-(naphthalen-2-YL)acetamide

Uniqueness

2-Chloro-N-(cyclobutylmethyl)-N-(naphthalen-2-YL)acetamide is unique due to its specific cyclobutylmethyl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(cyclobutylmethyl)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c18-11-17(20)19(12-13-4-3-5-13)16-9-8-14-6-1-2-7-15(14)10-16/h1-2,6-10,13H,3-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYVEPQFMGCKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN(C2=CC3=CC=CC=C3C=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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